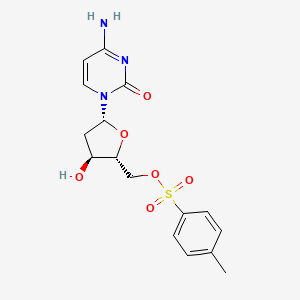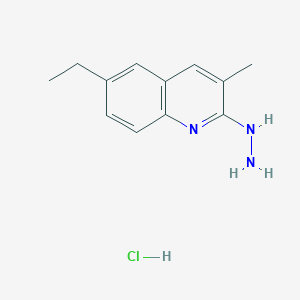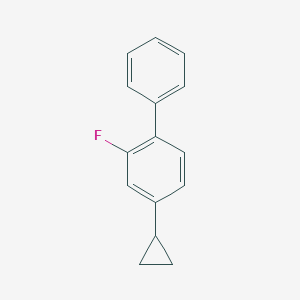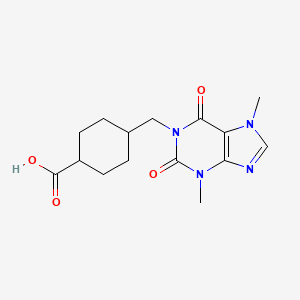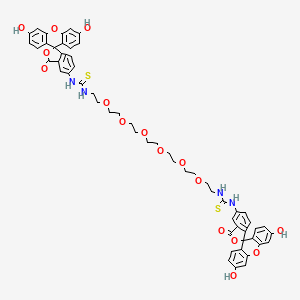
Bis-Fluorescein-PEG6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-Fluorescein-PEG6 is a compound composed of two fluorescein molecules connected by a polyethylene glycol linker consisting of six ethylene glycol units. This compound is a fluorescein dye with excitation and emission maxima at 494 nm and 517 nm, respectively. It is widely used as a molecular probe or sensor for detecting biomolecular interactions, enzymatic activities, or environmental analytes due to its fluorescence properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-Fluorescein-PEG6 typically involves the reaction of fluorescein derivatives with polyethylene glycol linkers. The process begins with the activation of the polyethylene glycol linker, which is then reacted with fluorescein derivatives under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Bis-Fluorescein-PEG6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized fluorescein derivatives, while substitution reactions can result in the formation of various substituted fluorescein compounds .
Applications De Recherche Scientifique
Bis-Fluorescein-PEG6 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a fluorescent probe for detecting chemical substances and monitoring chemical reactions . In biology, it is employed to study biomolecular interactions, cellular processes, and enzymatic activities . In medicine, this compound is used in diagnostic imaging and therapeutic monitoring . In industry, it is utilized in environmental monitoring and quality control processes .
Mécanisme D'action
The mechanism of action of Bis-Fluorescein-PEG6 involves its ability to emit fluorescence upon excitation by light. The compound’s fluorescence properties are attributed to the fluorescein moieties, which absorb light at specific wavelengths and emit light at longer wavelengths. This fluorescence emission can be detected and measured, allowing researchers to monitor various biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Bis-Fluorescein-PEG6 include other fluorescein derivatives such as Fluorescein-PEG6-NHS ester and Fluorescein-PEG4-Alcohol . These compounds also contain polyethylene glycol linkers and exhibit fluorescence properties .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which consists of two fluorescein molecules connected by a polyethylene glycol linker with six ethylene glycol units. This structure enhances its solubility in aqueous media and improves its fluorescence properties, making it a versatile and valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C56H54N4O16S2 |
|---|---|
Poids moléculaire |
1103.2 g/mol |
Nom IUPAC |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]thiourea |
InChI |
InChI=1S/C56H54N4O16S2/c61-35-3-9-43-47(29-35)73-48-30-36(62)4-10-44(48)55(43)41-7-1-33(27-39(41)51(65)75-55)59-53(77)57-13-15-67-17-19-69-21-23-71-25-26-72-24-22-70-20-18-68-16-14-58-54(78)60-34-2-8-42-40(28-34)52(66)76-56(42)45-11-5-37(63)31-49(45)74-50-32-38(64)6-12-46(50)56/h1-12,27-32,61-64H,13-26H2,(H2,57,59,77)(H2,58,60,78) |
Clé InChI |
VJXBTESNKGSKSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)OC28C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




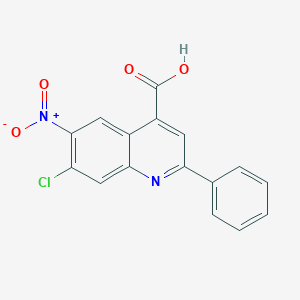
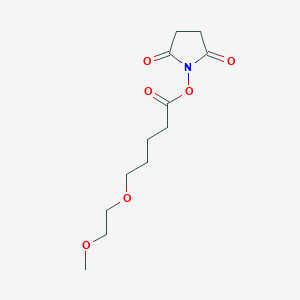
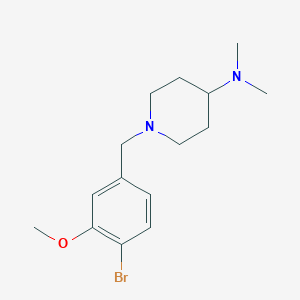
![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)
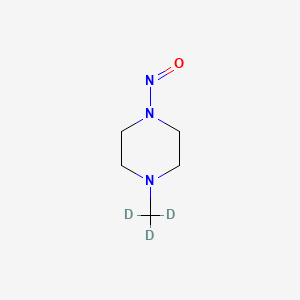
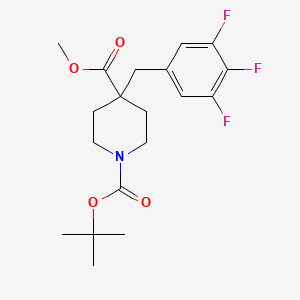
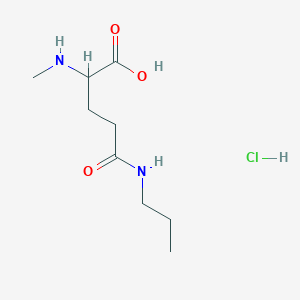
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
